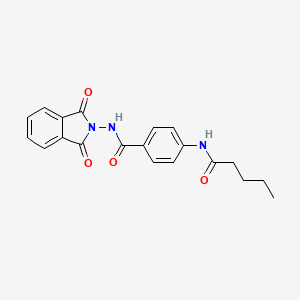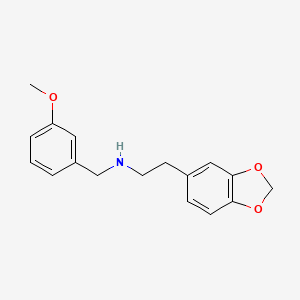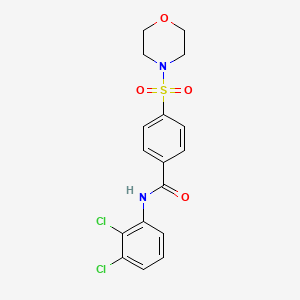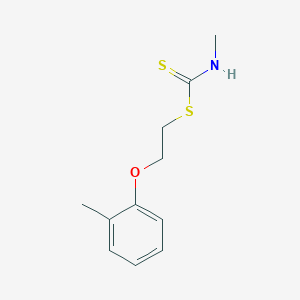
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(pentanoylamino)benzamide
説明
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(pentanoylamino)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as CPI-613 and is a novel anticancer agent. CPI-613 has been found to exhibit promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
CPI-613 targets the TCA cycle by inhibiting two key enzymes, namely pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). PDH and α-KGDH are essential for the conversion of glucose into energy in cancer cells. By inhibiting these enzymes, CPI-613 disrupts the energy production in cancer cells and induces cell death.
Biochemical and Physiological Effects:
CPI-613 has been found to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells. CPI-613 has been shown to enhance the cytotoxicity of chemotherapy drugs, such as gemcitabine and cisplatin. Additionally, CPI-613 has been found to reduce the toxicity of chemotherapy drugs on normal cells.
実験室実験の利点と制限
One of the major advantages of CPI-613 is its broad spectrum of activity against various types of cancer cells. It also enhances the efficacy of chemotherapy drugs and reduces their toxicity on normal cells. However, the limitations of CPI-613 include its high cost and the need for further evaluation in clinical trials.
将来の方向性
There are several future directions for research on CPI-613. One area of interest is the development of combination therapies that include CPI-613 and other anticancer agents. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CPI-613. Furthermore, the potential applications of CPI-613 in other diseases, such as neurodegenerative disorders, are also being explored.
科学的研究の応用
CPI-613 has been extensively studied for its anticancer properties. It has been found to exhibit a broad spectrum of activity against various types of cancer cells, including pancreatic, lung, breast, and prostate cancer. CPI-613 works by targeting the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for cancer cell metabolism. By inhibiting the TCA cycle, CPI-613 induces cancer cell death and also enhances the efficacy of chemotherapy.
特性
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-4-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-2-3-8-17(24)21-14-11-9-13(10-12-14)18(25)22-23-19(26)15-6-4-5-7-16(15)20(23)27/h4-7,9-12H,2-3,8H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNSTQULBAXDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-bis[(4-nitrobenzyl)thio]-4-isothiazolecarbonitrile](/img/structure/B4707414.png)



![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-nitrophenyl)acetamide](/img/structure/B4707445.png)
![methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4707446.png)
![ethyl {2-[({[5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4707452.png)
![1-(1-adamantyl)-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B4707453.png)
![N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B4707467.png)
![1-[2-(4-methylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4707474.png)
![3-(3,4-dimethylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4707479.png)


![4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4707499.png)